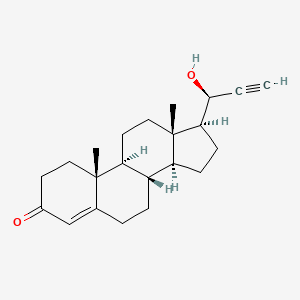![molecular formula C24H18 B1216951 7,14-dimethylnaphtho[1,2-b]phenanthrene CAS No. 35335-07-0](/img/structure/B1216951.png)
7,14-dimethylnaphtho[1,2-b]phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,14-dimethylnaphtho[1,2-b]phenanthrene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H18 and a molecular weight of 306.4 g/mol . This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,14-dimethylnaphtho[1,2-b]phenanthrene typically involves the alkylation of dibenz(a,h)anthracene with methyl groups at the 7 and 14 positions. The reaction conditions often require the use of strong acids or bases as catalysts to facilitate the alkylation process .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7,14-dimethylnaphtho[1,2-b]phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Major Products Formed:
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: 7,14-dimethylnaphtho[1,2-b]phenanthrene is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions .
Biology: In biological research, this compound is used to study the mechanisms of carcinogenesis and the effects of PAHs on living organisms .
Medicine: While not used therapeutically, this compound is employed in medical research to understand the pathways of cancer development and to test the efficacy of anti-carcinogenic agents .
Industry: The compound is also studied for its role in environmental pollution, particularly in the context of industrial emissions and their impact on human health .
Mechanism of Action
The carcinogenic effects of 7,14-dimethylnaphtho[1,2-b]phenanthrene are primarily due to its ability to form DNA adducts, which can lead to mutations and ultimately cancer . The compound undergoes metabolic activation to form reactive intermediates that interact with DNA, causing structural changes and disruptions in normal cellular processes . The molecular targets include various enzymes involved in the metabolic activation and detoxification of PAHs .
Comparison with Similar Compounds
7,12-Dimethylbenz(a)anthracene: Another PAH with similar carcinogenic properties.
Dibenzo(a,h)anthracene: The parent compound without the methyl groups.
Dibenzo(g,p)chrysene: A structurally related PAH with different carcinogenic potential.
Uniqueness: 7,14-dimethylnaphtho[1,2-b]phenanthrene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological effects. The presence of methyl groups at the 7 and 14 positions creates steric hindrance, affecting the compound’s interactions with enzymes and DNA .
Properties
CAS No. |
35335-07-0 |
|---|---|
Molecular Formula |
C24H18 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
7,14-dimethylnaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C24H18/c1-15-19-13-11-18-8-4-6-10-22(18)24(19)16(2)20-14-12-17-7-3-5-9-21(17)23(15)20/h3-14H,1-2H3 |
InChI Key |
KFOMXRLGNXVJPI-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C5=CC=CC=C5C=C4)C |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C5=CC=CC=C5C=C4)C |
Synonyms |
7,14-dimethyldibenz(a,h)anthracene 7,14-dimethyldibenzo(a,h)anthracene 7,14-DMDBA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


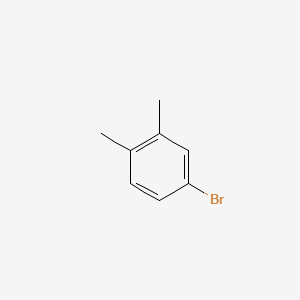



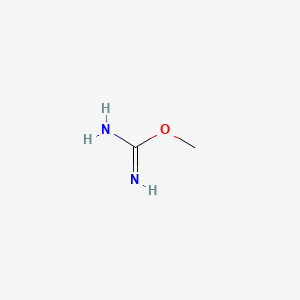
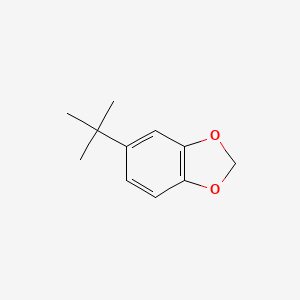
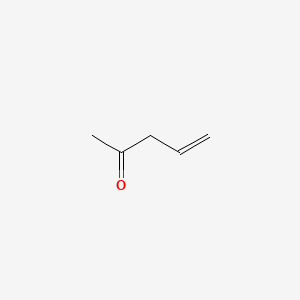
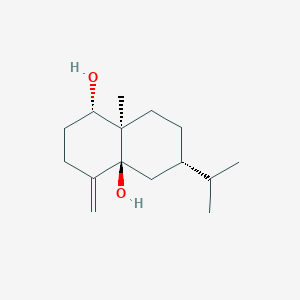
![4-Chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanyl-pyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5^{9}.2^{6}]hexadecan-3-yl]-2-methylsulfanyl-pyrimidine-5-carbaldehyde](/img/structure/B1216882.png)



